5-(3-thiophen-3-ylphenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a phenyl group. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The synthesis and characterization of such compounds are crucial for exploring their potential in various scientific fields.
5-(3-thiophen-3-ylphenyl)-1H-pyrazole can be classified under heterocyclic compounds due to the presence of nitrogen in its pyrazole ring. It is often studied for its pharmacological properties, particularly in the development of new therapeutic agents. The compound is synthesized through various chemical reactions involving thiophene derivatives and hydrazones, which are essential for creating complex molecular structures.
The synthesis of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole typically involves multi-step reactions. One common method includes the condensation reaction between phenylhydrazine and thiophene-3-carboxaldehyde, followed by cyclization to form the pyrazole ring.
The efficiency of the synthesis can be influenced by factors such as temperature, reaction time, and the choice of solvents or catalysts used during the process .
The molecular formula of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole is C13H10N2S, indicating it consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.
5-(3-thiophen-3-ylphenyl)-1H-pyrazole can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 5-(3-thiophen-3-ylphenyl)-1H-pyrazole often involves interaction with specific biological targets, such as enzymes or receptors.
5-(3-thiophen-3-ylphenyl)-1H-pyrazole has several promising applications in scientific research:
Pyrazole-thiophene hybrids represent a strategically engineered class of heterocyclic compounds where the electron-rich, planar thiophene ring is covalently linked to the hydrogen-bond-capable pyrazole system. This architectural fusion creates a conjugated framework with enhanced π-electron delocalization, as confirmed by X-ray crystallographic studies showing co-planar ring systems with mean deviation < 0.05 Å [7]. The pyrazole ring (pKa ~14.21 for N-H proton) exhibits tautomeric behavior (1H/2H prototropy), while the thiophene contributes significant electron density at the fusion junction [3] [8]. This electronic profile enables:
Table 1: Key Structural Parameters of Pyrazole-Thiophene Hybrids
Parameter | Value/Range | Experimental Method | Biological Implication |
---|---|---|---|
Dihedral Angle | 3.5°-7.2° | X-ray diffraction | Enhanced planarity for π-stacking |
Pyrazole N-H pKa | 14.1-14.5 | Potentiometry | Tunable H-bond donation |
Thiophene C-S Bond Length | 1.714±0.015 Å | SC-XRD | Electronic effects on bioactivity |
Molecular Polar Surface Area | 45-65 Ų | Computational analysis | Balanced permeability/bioavailability |
The medicinal chemistry trajectory of pyrazoles spans three distinct epochs:
First-generation (1883-1950s): Initiated by Knorr's 1883 synthesis of antipyrine (phenazone), establishing the pyrazole core as an antipyretic/analgesic scaffold [8] [9]. Early derivatives focused on C3/C5 substitution with alkyl/aryl groups, yielding drugs like aminophenazone (1896) with dose-dependent cytochrome P450 modulation [9].
Second-generation (1960s-2000): Characterized by strategic N-functionalization and ring fusion:
Spirocyclic variations enabled eltrombopag (thrombopoietin agonist, 2008) via conformational restriction [9]
Third-generation (2010-present): Focused on pharmacophore hybridization:
Table 2: Evolution of Clinically Impactful Pyrazole Derivatives
Epoch | Representative Drug | Key Structural Feature | Therapeutic Application | Year |
---|---|---|---|---|
First-generation | Antipyrine | 3-methyl-1-phenylpyrazole | Analgesic/antipyretic | 1883 |
First-generation | Aminophenazone | 4-dimethylamino derivative | Anti-inflammatory | 1896 |
Second-generation | Fipronil | 5-amino-3-cyano-1-(2,6-Cl₂-4-CF₃-phenyl)pyrazole | Insecticide | 1987 |
Second-generation | Celecoxib | 1-(4-sulfamoylphenyl)-3-trifluoromethylpyrazole | COX-2 selective anti-inflammatory | 1998 |
Third-generation | Eltrombopag | Hydrazone-bridged bipyrazole | Thrombocytopenia treatment | 2008 |
Third-generation | PLpro inhibitors | 3-phenyl-1H-5-pyrazolyl-thiophene | Antiviral (SARS-CoV-2) | 2024 |
This hybrid architecture embodies three strategic design principles driving contemporary medicinal chemistry:
Table 3: Comparative Bioactivity of Structurally Related Pyrazoles
Compound | Target | IC₅₀/KD | Key Advantage | Ref |
---|---|---|---|---|
5-(Thiophen-3-yl)-1H-pyrazole | DAAO | 8.2 μM | Metabolic stability (t₁/₂ > 120 min hepatic microsomes) | [5] |
3-(Thiophen-2-yl)-1H-pyrazole-5-carboxamide | Endothelin-1 | 1 μg/mL | Dual ETₐ/ETᵦ antagonism | [5] |
3-Phenyl-1H-5-pyrazolylamide (14e) | SARS-CoV-2 PLpro | 12.0 μM (IC₅₀); 1.86 μM (KD) | 10-fold selectivity over homologous enzymes | [4] |
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazole | Antioxidant enzymes | N/A | Enhanced charge transfer (dipole moment 4.92 D) | [7] |
The molecule's balanced amphiphilicity (calculated LogD₇.₄ = 2.1) and moderate polar surface area (58 Ų) position it within optimal drug-like space. Recent virtual screening identified the scaffold as a promising core for developing inhibitors of viral proteases (PLpro) and inflammatory mediators, with crystallographic evidence confirming target engagement through N-H···O=C and C-S···π interactions [4] [7]. Quantum mechanical studies further predict significant charge transfer from thiophene to pyrazole (HOMO-LUMO gap ~4.1 eV), potentially enhancing binding-driven electronic redistribution [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1